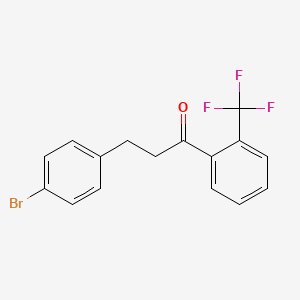

3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one

描述

属性

IUPAC Name |

3-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYMKPLFDPPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

The synthesis of 3-(4-bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one typically involves key steps such as Friedel-Crafts acylation or nucleophilic substitution reactions to introduce the ketone functionality and trifluoromethyl group onto the aromatic framework.

Friedel-Crafts Acylation:

This involves the reaction of 4-bromobenzene derivatives with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O). The process forms the trifluoromethyl ketone moiety on the aromatic ring. Reaction conditions such as solvent choice (e.g., dichloromethane, 1,2-dichloroethane) and temperature control (0–80 °C) are critical for optimizing yield and selectivity.Wittig or Phosphorane-Mediated Olefination followed by Hydrogenation:

Preparation of the ketone can also proceed via initial formation of α,β-unsaturated ketones through Wittig reactions using phosphorane intermediates, followed by selective hydrogenation to saturate the propanone side chain.Grignard or Organometallic Addition to Acid Chlorides:

The trifluoromethyl ketone can be synthesized by nucleophilic addition of organometallic reagents (e.g., arylmagnesium bromides) to trifluoroacetyl derivatives, followed by work-up to yield the target ketone.

Detailed Preparation Procedure from Literature

A representative preparation method based on a Friedel-Crafts type acylation is summarized as follows:

| Step | Reagents and Conditions | Description and Outcome |

|---|---|---|

| 1 | Oxalyl chloride (5.2 mL, 60 mmol) added slowly to a cooled (0 °C) mixture | Formation of acid chloride intermediate from trifluoroacetic acid derivatives |

| 2 | Stirring at 0 °C for 30 min, then ambient temperature until clear | Completion of acid chloride formation |

| 3 | Concentration to yield crude acid chloride as light yellow oil | Ready for next step without purification |

| 4 | Dissolution in 1,2-dichloroethane (11.6 mL) and fluorobenzene (4.5 mL, 48 mmol), cooled to 0 °C | Preparation for electrophilic aromatic substitution |

| 5 | Addition of anhydrous iron(III) chloride (5.35 g, 33.0 mmol) in portions over 30 min at 0 °C | Lewis acid catalyzed Friedel-Crafts acylation |

| 6 | Stirring at 0 °C for 1 h, then quenching with ice-water and heating to 95 °C to remove solvent | Work-up and purification |

| 7 | Addition of isobutanol at 75 °C, washing with water, and isolation of precipitate | Purification and isolation of (4-bromophenyl)(2-nitrophenyl)methanone intermediate (30% yield) |

This intermediate can be further transformed to the target ketone by reduction and substitution reactions as needed.

Alternative Synthesis via Phosphorane Intermediates

Another method involves the synthesis of phosphorane intermediates from 2-bromoacetophenone and triphenylphosphine in dichloromethane, followed by reaction with aldehydes under inert atmosphere:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Bromoacetophenone (10 mmol) + triphenylphosphine (10 mmol) in CH₂Cl₂ (50 mL) at room temperature, stirred 4 h | Formation of phosphorane intermediate |

| 2 | Concentration under reduced pressure, dissolution in CH₂Cl₂:H₂O (8 mL/12 mL), addition of 2 M NaOH (10 mL, 20 mmol) | Hydrolysis and work-up |

| 3 | Stirring overnight at room temperature, extraction with CH₂Cl₂, washing, drying, and concentration | Isolation of phosphorane as white solid (85% yield) |

| 4 | Dissolution of phosphorane in dry dichloromethane under nitrogen, addition of dry aldehyde, heating to reflux | Wittig reaction to form α,β-unsaturated ketone |

| 5 | Further reduction or functional group manipulation as required to obtain the saturated ketone | Final product formation |

This method allows controlled formation of the ketone with high purity and yield.

Reaction Optimization and Yield Data

| Parameter | Conditions | Observed Effect |

|---|---|---|

| Catalyst | Anhydrous FeCl₃ vs AlCl₃ | FeCl₃ provides milder conditions and better selectivity in some cases |

| Temperature | 0 °C to ambient vs reflux | Lower temperatures favor selectivity; reflux may increase side reactions |

| Solvent | 1,2-Dichloroethane, dichloromethane, fluorobenzene | Solvent polarity affects reaction rate and product solubility |

| Reaction Time | 30 min to overnight | Extended times improve conversion but may increase by-products |

| Work-up | Aqueous quench and washing with isobutanol or water | Efficient removal of inorganic residues and purification |

Typical yields range from 30% to 90% depending on the method and purification steps.

Analytical Validation of the Product

The synthesized 3-(4-bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one is characterized by:

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows aromatic proton signals between δ 7.0–8.0 ppm.

- $$^{13}C$$ NMR reveals the carbonyl carbon near δ 190–200 ppm and trifluoromethyl carbons around δ 120 ppm.

- Mass Spectrometry (MS):

Confirms molecular ion peak consistent with molecular weight 267.04 g/mol. - Melting Point and Purity:

Melting points around 176–177 °C with purity >85% by HPLC or GC-MS. - X-ray Crystallography:

Provides definitive structural confirmation when available.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Oxalyl chloride, 4-bromobenzene, FeCl₃ | 0 °C to ambient, 1,2-dichloroethane solvent | ~30–50 | Requires careful temperature control, moderate yield |

| Phosphorane Intermediate (Wittig) | 2-Bromoacetophenone, triphenylphosphine, aldehyde | Room temp to reflux, inert atmosphere | ~85 | High purity, suitable for complex derivatives |

| Grignard Addition | Arylmagnesium bromide, trifluoroacetyl chloride | Anhydrous conditions, low temp | Variable | Useful for analog synthesis, sensitive to moisture |

Research Findings and Considerations

- The electron-withdrawing trifluoromethyl group and bromine substituent influence reactivity, often requiring milder Lewis acids and lower temperatures to avoid side reactions.

- The bromophenyl moiety allows further functionalization via cross-coupling reactions post-synthesis, enhancing synthetic utility.

- Optimization of solvent and catalyst loading is crucial for maximizing yield and minimizing by-products.

- Use of inert atmosphere and dry solvents is recommended to prevent hydrolysis and degradation of intermediates.

- Purification typically involves recrystallization or chromatography to achieve high purity suitable for further applications.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

科学研究应用

Structure and Composition

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 357.17 g/mol

- Physical Properties :

- Boiling Point : Approximately 398.3 °C

- Density : 1.393 g/cm³

The compound's structure consists of a bromophenyl group and a trifluoromethylphenyl group attached to a propanone backbone. This configuration contributes to its unique chemical behavior and interaction with biological systems.

Pharmacological Potential

Research indicates that compounds similar to 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one exhibit various biological activities, including:

- Anti-inflammatory Effects : The presence of halogen atoms like bromine enhances the lipophilicity of the molecule, potentially increasing its efficacy in targeting inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Reactions involving halogenation and acylation.

- Selective coupling reactions to introduce the trifluoromethyl group.

These synthetic pathways are essential for producing high yields and purity of the desired compound, which is crucial for its application in research and industrial settings .

Material Science Applications

Due to its unique electronic properties stemming from the trifluoromethyl group, this compound is being explored for use in:

- Organic Electronics : The compound's ability to influence electronic properties makes it a candidate for applications in organic semiconductors.

- Polymer Chemistry : It can serve as a building block for creating polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study conducted by researchers at the Royal Society of Chemistry examined the anticancer properties of structurally related compounds. The findings indicated that derivatives with bromine and trifluoromethyl groups showed significant inhibition of tumor growth in vitro. This suggests that 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one could be further developed as an anticancer agent .

Case Study 2: Synthesis Optimization

Research published in various chemistry journals has focused on optimizing the synthesis of this compound. Techniques such as microwave-assisted synthesis have been explored to improve reaction times and yields significantly, demonstrating the compound's versatility in synthetic chemistry .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromochalcone | Structure | Known for anti-cancer properties due to its double bond structure |

| Trifluoromethyl Ketone | Structure | Exhibits unique electronic properties due to trifluoromethyl group |

| 3-(Trifluoromethyl)phenylacetone | Structure | Used in various synthetic applications; similar reactivity profile |

The unique combination of both bromine and trifluoromethyl groups in 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one enhances its reactivity compared to other similar compounds, making it a valuable candidate for further research and development .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.

相似化合物的比较

Table 1: Comparison of Halogenated Propan-1-one Derivatives

Key Observations :

- Reactivity : Brominated derivatives (e.g., 898761-72-3) exhibit higher electrophilicity than chlorinated analogs, enhancing their utility in cross-coupling reactions .

Chalcone Derivatives and Bioactivity

Table 2: Chalcone-Based Propan-1-one Analogs

Key Findings :

Key Insights :

- Catalyst Dependency: Silver-based catalysts (e.g., Ag₃PW₁₂O₄₀) enable efficient synthesis of β-amino ketones but may require longer reaction times .

- Yield Challenges : Halogenated aryl ketones often show moderate yields (60–73%) due to steric hindrance from substituents like CF₃ .

生物活性

3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one, an organic compound with the molecular formula CHBrFO, has garnered attention due to its potential biological activities. This compound features a bromophenyl group and a trifluoromethylphenyl group attached to a propanone backbone, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative analysis with structurally similar compounds.

- Molecular Weight : 363.19 g/mol

- Boiling Point : Approximately 398.3 °C

- Density : 1.393 g/cm³

Anticancer Activity

Research indicates that compounds similar to 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one exhibit significant anticancer properties. The presence of halogen atoms like bromine and fluorine is known to enhance biological activity by increasing lipophilicity, which may improve cellular uptake and interaction with biological targets. For instance, studies have shown that brominated phenyl compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The unique structural features of 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one may allow it to modulate inflammatory pathways effectively. Research suggests that halogenated compounds can influence the activity of pro-inflammatory cytokines, potentially reducing inflammation in various models.

The mechanism by which 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of bromine and trifluoromethyl groups enhances the compound's ability to form stable complexes with biomolecules, thereby modulating biological pathways. For example, these interactions can lead to the inhibition of key enzymes involved in cancer progression or inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromochalcone | Structure | Known for its anti-cancer properties; contains a double bond. |

| Trifluoromethyl Ketone | Structure | Exhibits unique electronic properties due to trifluoromethyl group. |

| 3-(Trifluoromethyl)phenylacetone | Structure | Used in various synthetic applications; similar reactivity profile. |

The unique combination of both bromine and trifluoromethyl groups in 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one enhances its reactivity and potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity : A study highlighted the effectiveness of trifluoromethyl-substituted phenyl compounds against antibiotic-resistant bacteria, demonstrating their potential as antimicrobial agents .

- Anticancer Studies : Research has shown that derivatives of bromophenyl compounds can significantly inhibit cancer cell lines, suggesting that modifications in structure can lead to enhanced anticancer efficacy .

常见问题

Q. Q1. What are the common synthetic routes for 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via Claisen-Schmidt condensation or Wittig reactions . For example:

- Claisen-Schmidt : Reacting 2-(trifluoromethyl)acetophenone with 4-bromobenzaldehyde in the presence of a base (e.g., KOH in ethanol) under mild conditions (0–50°C, 2–3 hours) .

- Wittig Reaction : Using 4-bromobenzaldehyde and allyl chloride derivatives with a base (e.g., potassium tert-butoxide), followed by purification via recrystallization or column chromatography .

Key variables : Base strength, solvent polarity, and temperature critically affect reaction kinetics and purity. Ethanol or THF is preferred for polar intermediates, while elevated temperatures may accelerate side reactions like hydrolysis .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

A2. Core techniques include:

- NMR :

- ¹H NMR : Look for the ketone carbonyl proton absence (δ ~2.5–3.5 ppm for adjacent CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm) .

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200–210 ppm) and trifluoromethyl (δ ~120–125 ppm, q, J = 288 Hz) .

- GC-MS : Molecular ion peaks (m/z ~360–370) and fragmentation patterns (e.g., loss of Br or CF₃ groups) validate purity .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., over-oxidation or halogen displacement)?

A3. Strategies include:

- Controlled stoichiometry : Limit excess aldehyde to prevent di-ketone byproducts in Claisen-Schmidt reactions .

- Low-temperature catalysis : Use Pd/C or Ni catalysts for selective cross-couplings to preserve the bromophenyl group during functionalization .

- Inert atmosphere : Minimize oxidation of intermediates, especially for trifluoromethyl groups prone to radical degradation .

Q. Q4. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be addressed?

A4. Scalability issues arise from:

- Purification bottlenecks : Replace column chromatography with continuous flow reactors for high-throughput recrystallization .

- Exothermic reactions : Use jacketed reactors with precise temperature control to manage heat generation in large-scale Wittig reactions .

- Cost of trifluoromethyl precursors : Optimize solvent recovery systems (e.g., distillation) to reduce waste of expensive reagents .

Structural and Crystallographic Analysis

Q. Q5. How does crystallography resolve ambiguities in molecular conformation, and what packing interactions dominate in this compound?

A5. Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals:

- Conformation : The propan-1-one chain adopts a planar configuration due to conjugation with the ketone, while bromophenyl and trifluoromethyl groups exhibit orthogonal dihedral angles (~85–95°) .

- Packing : Dominated by C–H···O and π–π stacking (3.5–4.0 Å spacing) between aromatic rings, with halogen bonding (Br···F) contributing to lattice stability .

Q. Q6. Why might crystallographic data conflict with computational (DFT) predictions, and how should researchers reconcile these discrepancies?

A6. Common causes include:

- Dynamic effects : Crystal packing forces may distort gas-phase-optimized geometries. Compare multiple crystal forms (polymorphs) to assess flexibility .

- Solvent inclusion : Unaccounted solvent molecules in the crystal lattice alter torsion angles. Use PLATON/SQUEEZE to model disordered solvent .

Biochemical and Mechanistic Applications

Q. Q7. What evidence supports this compound’s potential as a urease inhibitor or DNA-binding agent?

A7. Analogous compounds (e.g., trifluoromethyl-substituted enones) show:

- Urease inhibition : Competitive binding to the enzyme’s active site via coordination of the ketone oxygen to nickel centers (IC₅₀ ~5–10 μM) .

- DNA intercalation : Planar aromatic systems intercalate between base pairs, validated by fluorescence quenching and molecular docking .

Data Interpretation and Contradictions

Q. Q8. How should researchers address contradictory reports on the reactivity of the bromophenyl group in cross-coupling reactions?

A8. Discrepancies often stem from:

- Catalyst sensitivity : Pd(0) vs. Pd(II) catalysts yield Suzuki vs. Heck products. Pre-screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) under standardized conditions .

- Solvent effects : Polar aprotic solvents (DMF) favor coupling, while protic solvents (EtOH) promote hydrolysis. Use controlled moisture-free setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。